IGF-I is primarily produced in the liver as a response to growth hormone stimulation. It circulates in the bloodstream, bound to specific binding proteins that modulate its bioavailability and activity. The classification of IGF-I (24-41) TFA falls under peptide hormones, specifically within the insulin-like growth factor family, which also includes other related peptides such as IGF-II. This fragment is classified as a bioactive peptide due to its ability to interact with the insulin-like growth factor receptor, influencing various cellular processes.
The synthesis of IGF-I (24-41) TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process generally follows these steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Additionally, characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of IGF-I (24-41) TFA.
IGF-I (24-41) TFA consists of a specific sequence of amino acids that contributes to its three-dimensional conformation. The molecular structure can be represented by its sequence:
This sequence contains essential residues that facilitate binding to the insulin-like growth factor receptor.
The molecular weight of IGF-I (24-41) TFA is approximately 1,500 Daltons, depending on the exact modifications made during synthesis. The peptide's structural characteristics can be analyzed using computational modeling techniques to predict its conformation in solution and interaction with receptors.
IGF-I (24-41) TFA undergoes several chemical reactions that are critical for its biological activity:
The kinetics of these reactions can be studied using radiolabeled peptides or fluorescent tagging methods to quantify binding affinity and receptor activation levels.
The mechanism by which IGF-I (24-41) TFA exerts its effects involves several key steps:
Studies have shown that IGF-I (24-41) TFA can enhance cellular responses similar to those induced by full-length IGF-I, albeit with potentially different efficacy or specificity due to its truncated nature.
IGF-I (24-41) TFA is typically a white or off-white powder that is soluble in aqueous solutions at physiological pH. It exhibits stability under various storage conditions but may require specific handling protocols due to its sensitivity to degradation.
The chemical properties include:
IGF-I (24-41) TFA has several applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: